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For researchers, scientists, and drug development professionals, understanding the safety
profile of targeted therapies is as crucial as evaluating their efficacy. This guide provides a
comparative analysis of the safety profiles of prominent AXL inhibitors, supported by clinical
trial data. We delve into the adverse event landscapes of both selective and multi-targeted
inhibitors, offering a framework for informed decision-making in research and development.

The AXL receptor tyrosine kinase has emerged as a significant target in oncology, implicated in
tumor growth, metastasis, and therapeutic resistance.[1] Consequently, a range of AXL
inhibitors are in various stages of clinical development.[1] These can be broadly categorized
into highly selective inhibitors, such as bemcentinib, and multi-kinase inhibitors with AXL
activity, including gilteritinib and cabozantinib.[1][2][3] Their distinct selectivity profiles translate
to different safety considerations, a critical aspect for their therapeutic application.

Comparative Safety Profiles of AXL Inhibitors

The safety profiles of AXL inhibitors are varied, largely influenced by their selectivity and the
spectrum of kinases they inhibit. While some adverse events are common across the class,
their frequency and severity can differ significantly.

Bemcentinib, a highly selective AXL inhibitor, has demonstrated a generally manageable safety
profile in clinical trials.[4][5] When used in combination with pembrolizumab in non-small cell
lung cancer (NSCLC), the most frequently reported treatment-related adverse events (TRAES)
of any grade were increased alanine aminotransferase (ALT) and aspartate aminotransferase
(AST) (32-38%), diarrhea (24-32%), and asthenia/fatigue (30%).[6][7][8] Grade 3 or higher
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TRAESs were relatively low, with elevated transaminases being the most common.[6] In
combination with docetaxel, the primary toxicities observed were neutropenia, diarrhea, fatigue,
and nausea, with neutropenic fever being a notable grade 3 or higher event.[3][9]

Gilteritinib, an inhibitor of both FLT3 and AXL, presents a different safety spectrum, primarily
evaluated in patients with acute myeloid leukemia (AML).[2] Common adverse reactions
include febrile neutropenia, sepsis, and pneumonia.[10] Significant nonhematological adverse
events of any grade include increased transaminases (51%), myalgia/arthralgia (50%),
fatigue/malaise (44%), and diarrhea (35%).[10] Serious adverse reactions have included
cardiac arrest and pancreatitis, and QT interval prolongation is a known risk requiring
monitoring.[10][11]

Cabozantinib, a multi-kinase inhibitor targeting MET, VEGFR2, and AXL, is associated with a
broader range of adverse events, consistent with its inhibition of multiple signaling pathways.[3]
[12] In studies involving patients with renal cell carcinoma (RCC), the most common any-grade
adverse events were diarrhea (72-75%), fatigue (59%), nausea (50%), decreased appetite
(46%), palmar-plantar erythrodysesthesia (hand-foot syndrome) (42%), and hypertension
(37%).[13][14] Grade 3 or 4 adverse events were frequent, with hypertension, diarrhea, and
fatigue being the most common.[9][13]

Sitravatinib, another multi-kinase inhibitor targeting TAM receptors (Tyro3, AXL, MerTK),
VEGFR2, and c-Met, has a manageable safety profile, though adverse events are common.[1]
[15] The most frequent treatment-emergent adverse events in patients with solid tumors were
diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%), with the majority being mild to
moderate in severity.[1][15]

AVB-S6-500 (Batiraxcept), a novel AXL pathway inhibitor that sequesters the AXL ligand Gas6,
has been shown to be well-tolerated.[16] In a phase 1b trial in combination with avelumab, the
most common grade =3 adverse events were urinary tract infection, hyponatremia, and
elevated creatinine. When combined with cabozantinib, the combination had a manageable
safety profile with no dose-limiting toxicities observed in the phase 1b portion of a trial in clear
cell renal cell carcinoma.[4]

Quantitative Comparison of Adverse Events
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The following table summarizes the frequency of common adverse events (any grade) reported
in clinical trials for selected AXL inhibitors. It is important to note that direct comparisons should
be made with caution due to differences in patient populations, underlying diseases, and
combination therapies used in the respective trials.

Bemcentinib

(with L Cabozantinib[1 Sitravatinib[1]
Adverse Event . Gilteritinib[10]
Pembrolizuma 3][14] [15]
b)[6][17]
Diarrhea 24% 35% 74% 61.1%
Fatigue/Asthenia  30% 44% 59% 50.4%
Nausea 25% 30% 50% 30.1%
Hypertension - - 37% 46.9%
Increased
Transaminases 38% 51% - -
(ALT/AST)
Rash 28% 36% - -
Myalgia/Arthralgi
yalg g ) 50% ) )
a
Decreased
_ - - 46% -
Appetite
Hand-Foot
- - 42% -
Syndrome

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies for safety
assessment, the following diagrams illustrate the AXL signaling pathway and a general
experimental workflow for evaluating AXL inhibitor toxicity.
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General Workflow for AXL Inhibitor Toxicity Assessment

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b607223?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Methodologies for Key Experiments

Detailed experimental protocols from specific clinical trials are often proprietary. However, the
general methodologies for key safety and toxicity assessments for kinase inhibitors are well-
established.

Preclinical Toxicity Studies: The goal of preclinical toxicology studies is to identify potential
target organs of toxicity, determine dose-response relationships, and establish a safe starting
dose for clinical trials.[18] These studies are typically conducted in at least two species (one
rodent and one non-rodent) and involve single-dose and repeat-dose administration of the drug
candidate.[18] Key assessments include clinical observations, body weight, food consumption,
hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of
tissues.[19]

In Vitro Cardiotoxicity Assays: Given the potential for cardiotoxicity with kinase inhibitors, in
vitro assays using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are
increasingly employed early in drug development.[20][21] These assays can detect both
electrophysiological and non-electrophysiological cardiotoxicity.[20]

e Microelectrode Array (MEA): hPSC-CMs are cultured on plates with embedded electrodes
that measure extracellular field potentials. This allows for the assessment of drug effects on
electrophysiological parameters such as beat rate, field potential duration (an indicator of QT
interval), and the occurrence of arrhythmias.[20]

» Impedance-Based Assays: These assays measure changes in the impedance of the
cardiomyocyte monolayer to assess cell contractility and viability in real-time.

» High-Content Imaging: This technique uses automated microscopy and fluorescent dyes to
simultaneously measure multiple parameters of cellular health, including mitochondrial
membrane potential, calcium transients, and markers of apoptosis and cell death.

Kinase Selectivity Profiling: To understand the potential for off-target effects, AXL inhibitors are
typically screened against a large panel of kinases.[22] This is often done using in vitro
biochemical assays that measure the ability of the inhibitor to block the activity of each kinase
in the panel. The results are expressed as the concentration of the inhibitor required to cause
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50% inhibition (IC50) for each kinase. This profiling helps to identify potential off-target kinases
that could contribute to toxicity.[23]

Conclusion

The safety profiles of AXL inhibitors are a critical consideration in their development and clinical
application. Highly selective inhibitors like bemcentinib generally exhibit a more targeted and
manageable side-effect profile, primarily related to on-target AXL inhibition. In contrast, multi-
kinase inhibitors such as gilteritinib and cabozantinib have a broader spectrum of adverse
events, reflecting their activity against multiple signaling pathways. A thorough understanding of
these differences, supported by robust preclinical safety assessments and careful monitoring in
clinical trials, is essential for optimizing the therapeutic potential of this promising class of anti-
cancer agents. As research progresses, the identification of predictive biomarkers for both
efficacy and toxicity will be crucial for personalizing treatment and improving patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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